molecular formula C26H19Cl2NO6S B300493 3-[(6-Chloro-1,3-benzodioxol-5-yl)methyl]-5-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-1,3-thiazolidine-2,4-dione

3-[(6-Chloro-1,3-benzodioxol-5-yl)methyl]-5-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-1,3-thiazolidine-2,4-dione

Cat. No. B300493
M. Wt: 544.4 g/mol
InChI Key: QMCFUECTNCRVNR-PGGKNCGUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(6-Chloro-1,3-benzodioxol-5-yl)methyl]-5-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-1,3-thiazolidine-2,4-dione, also known as TZD18, is a novel compound that has gained significant attention in the field of medicinal chemistry. It is a thiazolidinedione derivative that possesses anti-inflammatory, anti-tumor, and anti-diabetic properties. The compound has been synthesized using several methods and has shown promising results in various scientific research applications.

Mechanism of Action

The exact mechanism of action of 3-[(6-Chloro-1,3-benzodioxol-5-yl)methyl]-5-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-1,3-thiazolidine-2,4-dione is not fully understood. However, studies have suggested that the compound exerts its anti-inflammatory effects by inhibiting the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6. This compound has also been found to inhibit the activation of NF-kappaB, a transcription factor that plays a key role in the inflammatory response. In addition, this compound has been found to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt/mTOR pathway.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. The compound has been found to reduce the levels of pro-inflammatory cytokines and chemokines in the serum and tissues of animals with inflammatory diseases. This compound has also been found to inhibit the growth and proliferation of cancer cells and induce apoptosis in vitro and in vivo. Additionally, this compound has been found to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-[(6-Chloro-1,3-benzodioxol-5-yl)methyl]-5-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-1,3-thiazolidine-2,4-dione is its broad range of therapeutic applications. The compound has shown efficacy against various inflammatory diseases and several types of cancer. Additionally, this compound has been found to have anti-diabetic properties, which makes it a potential candidate for the treatment of type 2 diabetes. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo. Additionally, further studies are required to fully understand the mechanism of action of this compound and its potential side effects.

Future Directions

There are several future directions for the research on 3-[(6-Chloro-1,3-benzodioxol-5-yl)methyl]-5-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-1,3-thiazolidine-2,4-dione. One possible direction is to investigate the potential of this compound as a therapeutic agent for other diseases, such as neurodegenerative diseases and cardiovascular diseases. Another direction is to optimize the synthesis of this compound to improve its solubility and bioavailability. Additionally, further studies are required to fully understand the mechanism of action of this compound and its potential side effects in vivo. Overall, the research on this compound has shown promising results and has the potential to lead to the development of novel therapeutic agents for various diseases.

Synthesis Methods

The synthesis of 3-[(6-Chloro-1,3-benzodioxol-5-yl)methyl]-5-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-1,3-thiazolidine-2,4-dione involves the condensation reaction between 5-(4-(4-chlorobenzyl)oxy-3-methoxybenzylidene)thiazolidine-2,4-dione and 6-chloro-1,3-benzodioxole-5-carbaldehyde. The reaction is carried out in the presence of a suitable catalyst, such as p-toluenesulfonic acid, under reflux conditions in a solvent like ethanol. The product is purified using column chromatography and characterized using various spectroscopic techniques.

Scientific Research Applications

3-[(6-Chloro-1,3-benzodioxol-5-yl)methyl]-5-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-1,3-thiazolidine-2,4-dione has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory properties and has shown promising results in the treatment of various inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. The compound has also been found to have anti-tumor properties and has shown efficacy against several types of cancer, including breast, lung, and colon cancer. Additionally, this compound has been found to have anti-diabetic properties and has shown potential in the treatment of type 2 diabetes.

properties

Molecular Formula

C26H19Cl2NO6S

Molecular Weight

544.4 g/mol

IUPAC Name

(5E)-3-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-5-[[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]methylidene]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C26H19Cl2NO6S/c1-32-21-8-16(4-7-20(21)33-13-15-2-5-18(27)6-3-15)9-24-25(30)29(26(31)36-24)12-17-10-22-23(11-19(17)28)35-14-34-22/h2-11H,12-14H2,1H3/b24-9+

InChI Key

QMCFUECTNCRVNR-PGGKNCGUSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/2\C(=O)N(C(=O)S2)CC3=CC4=C(C=C3Cl)OCO4)OCC5=CC=C(C=C5)Cl

SMILES

COC1=C(C=CC(=C1)C=C2C(=O)N(C(=O)S2)CC3=CC4=C(C=C3Cl)OCO4)OCC5=CC=C(C=C5)Cl

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)N(C(=O)S2)CC3=CC4=C(C=C3Cl)OCO4)OCC5=CC=C(C=C5)Cl

Origin of Product

United States

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